3,6-dicyclopropyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring and a pyridine ring fused with an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common method involves the cyclization of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction consists of nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the cyclization and dehydration processes.
Chemical Reactions Analysis
Types of Reactions
3,6-DICYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,6-DICYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit potent antipromastigote activity by fitting into the active site of the LmPTR1 enzyme, characterized by lower binding free energy . This interaction disrupts the enzyme’s function, leading to the inhibition of parasite growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3,6-DICYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of cyclopropyl groups and the fusion of pyrazole and pyridine rings with an isoxazole moiety
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-11-8-13(3)26(24-11)10-12(2)22-20(27)16-9-17(14-4-5-14)23-21-18(16)19(25-28-21)15-6-7-15/h8-9,12,14-15H,4-7,10H2,1-3H3,(H,22,27) |
InChI Key |
RIJWKHYLNOCGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5)C |
Origin of Product |
United States |
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